molecular formula C13H11N3 B2671850 2-Benzyl-2H-1,2,3-benzotriazole CAS No. 66519-70-8

2-Benzyl-2H-1,2,3-benzotriazole

Cat. No.: B2671850
CAS No.: 66519-70-8
M. Wt: 209.252
InChI Key: LJVWBACGGDLQQX-UHFFFAOYSA-N
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Description

2-Benzyl-2H-1,2,3-benzotriazole is a heterocyclic compound that features a benzene ring fused with a triazole ring This compound is part of the benzotriazole family, known for its versatile applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2H-1,2,3-benzotriazole typically involves the reaction of benzyl halides with 1H-1,2,3-benzotriazole under basic conditions. A common method includes the use of sodium hydride as a base in an aprotic solvent like dimethylformamide. The reaction proceeds via nucleophilic substitution, where the benzyl halide reacts with the nitrogen atom of the triazole ring to form the desired product.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of benzotriazole derivatives with oxidized benzyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzotriazole derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides, sodium hydride, and aprotic solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions include various benzotriazole derivatives with modified benzyl groups, such as hydroxylated, aminated, or halogenated benzotriazoles.

Scientific Research Applications

2-Benzyl-2H-1,2,3-benzotriazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.

    Industry: Utilized as a corrosion inhibitor, UV stabilizer, and in the production of advanced materials like polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Benzyl-2H-1,2,3-benzotriazole involves its ability to interact with various molecular targets and pathways. The compound can form stable complexes with metal ions, which is crucial for its role as a corrosion inhibitor. In biological systems, it can bind to enzymes and receptors, affecting their activity and leading to various therapeutic effects. The presence of the benzyl group enhances its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

2-Benzyl-2H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives, such as:

    1H-1,2,3-Benzotriazole: Lacks the benzyl group, making it less hydrophobic and less effective in certain applications.

    2-Methyl-2H-1,2,3-benzotriazole: Contains a methyl group instead of a benzyl group, resulting in different chemical properties and reactivity.

    2-Phenyl-2H-1,2,3-benzotriazole: Features a phenyl group, which affects its solubility and interaction with other molecules.

The uniqueness of this compound lies in the presence of the benzyl group, which enhances its chemical reactivity, biological activity, and industrial applications.

Properties

IUPAC Name

2-benzylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-2-6-11(7-3-1)10-16-14-12-8-4-5-9-13(12)15-16/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVWBACGGDLQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2N=C3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(Phenylmethyl)-1H-benzotriazole was prepared from 1H-benzotriazole (11.91 g, 0.100 mol) and benzyl chloride as in Example 1 for 1 hour to give the title compound and (phenylmethyl)-2H- benzotriazole in a ratio of 75:25. Workup and two recrystallization gives the pure 1H-isomer: mp 117°-119° C. (CH3CN); (lit.1 mp 114°-117° C.; lit.2,3 mp 115°-116° C.)
Quantity
11.91 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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